

MK-8033: A Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | MK-8033 |
| CAS No.: | 1001917-37-8 |
| Cat. No.: | B609103 |

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An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of **MK-8033**, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, mechanism of action, and key preclinical findings for **MK-8033**. All quantitative data is presented in structured tables, and detailed methodologies for cited experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties

MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of **MK-8033**

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1,2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide[3] |
| Molecular Formula | C ₂₅ H ₂₁ N ₅ O ₃ S[3] |
| Molecular Weight | 471.53 g/mol [3] |
| CAS Number | 1001917-37-8[3] |
| SMILES String | CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2[3] |

A summary of the available physicochemical properties of **MK-8033** is provided in Table 2. It is important to note that experimentally determined values for pKa, logP, and aqueous solubility are not widely published in the public domain.

Table 2: Physicochemical Properties of **MK-8033**

| Property | Value | Notes |
|------------|-----------------------------|---|
| pKa | Data not publicly available | Predicted values may be obtained using computational models. |
| logP | Data not publicly available | Predicted values may be obtained using computational models. |
| Solubility | Soluble in DMSO | Quantitative aqueous solubility data is not publicly available. |

Mechanism of Action and In Vitro Potency

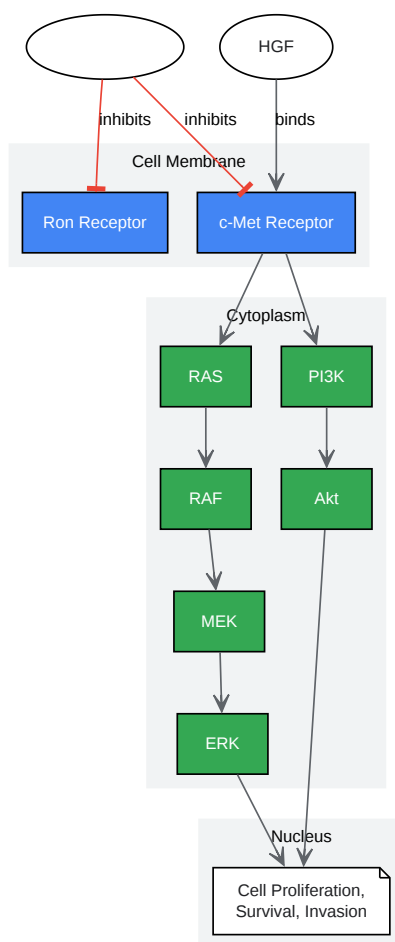
MK-8033 is an ATP-competitive inhibitor that demonstrates high affinity for the activated (phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the

active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another member of the Met family.[1] The inhibitory activity of **MK-8033** has been characterized in various enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of **MK-8033**

| Target/Assay | IC ₅₀ (nM) | Notes |
|---------------------------|-----------------------|--|
| c-Met (wild-type) | 1 | Enzymatic assay.[1] |
| Ron | 7 | Enzymatic assay.[1] |
| c-Met (Y1230C mutant) | 0.6 | Enzymatic assay.[3] |
| c-Met (Y1235D mutant) | 1.0 | Enzymatic assay.[3] |
| c-Met (M1250T mutant) | 0.9 | Enzymatic assay.[3] |
| GTL-16 Cell Proliferation | 580 | GTL-16 is a gastric carcinoma cell line with c-Met amplification.[4] |

The inhibition of c-Met by **MK-8033** leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation, survival, and invasion.[4]



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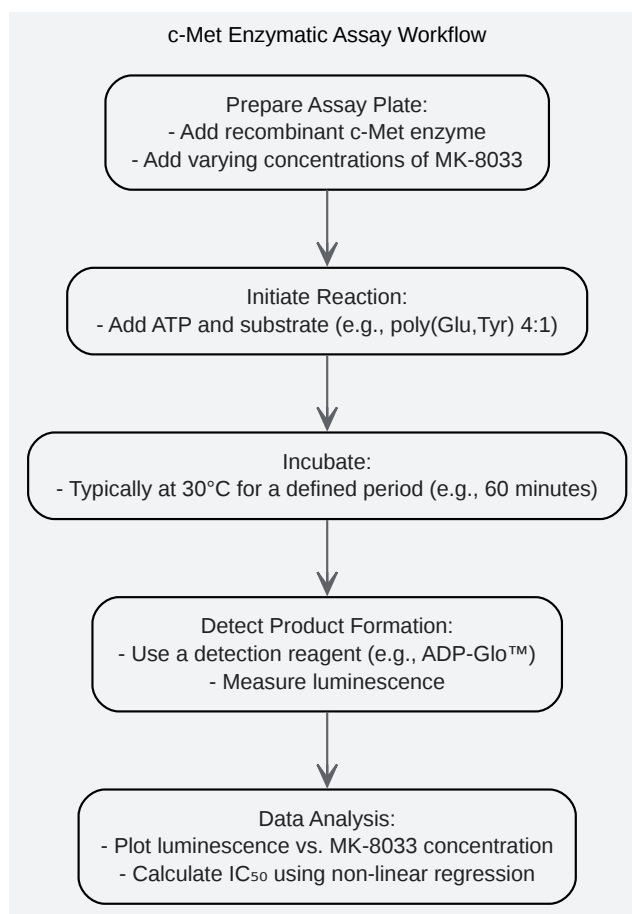
MK-8033 Inhibition of c-Met/Ron Signaling Pathway.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical characterization of **MK-8033**.

c-Met Kinase Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of **MK-8033** against the c-Met enzyme.



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Workflow for c-Met Kinase Inhibition Assay.

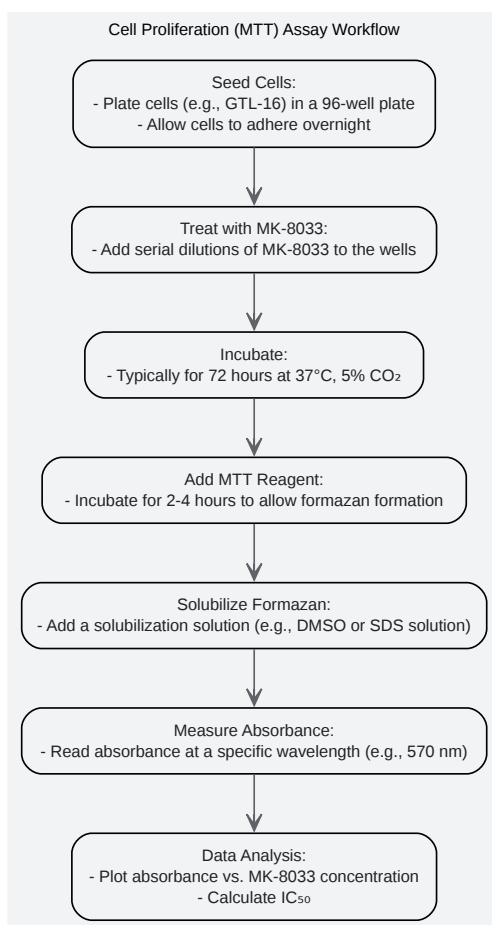
Methodology:

- **Plate Preparation:** Recombinant human c-Met kinase is added to the wells of a microplate. A serial dilution of **MK-8033** in an appropriate solvent (e.g., DMSO) is then added to the wells.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of a solution containing ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.
- **Detection:** The amount of product (ADP) formed is quantified using a detection reagent, such as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.

- **Data Analysis:** The luminescence is measured using a microplate reader. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and the IC_{50} value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of **MK-8033** in a cancer cell line.



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Workflow for Cell Proliferation (MTT) Assay.

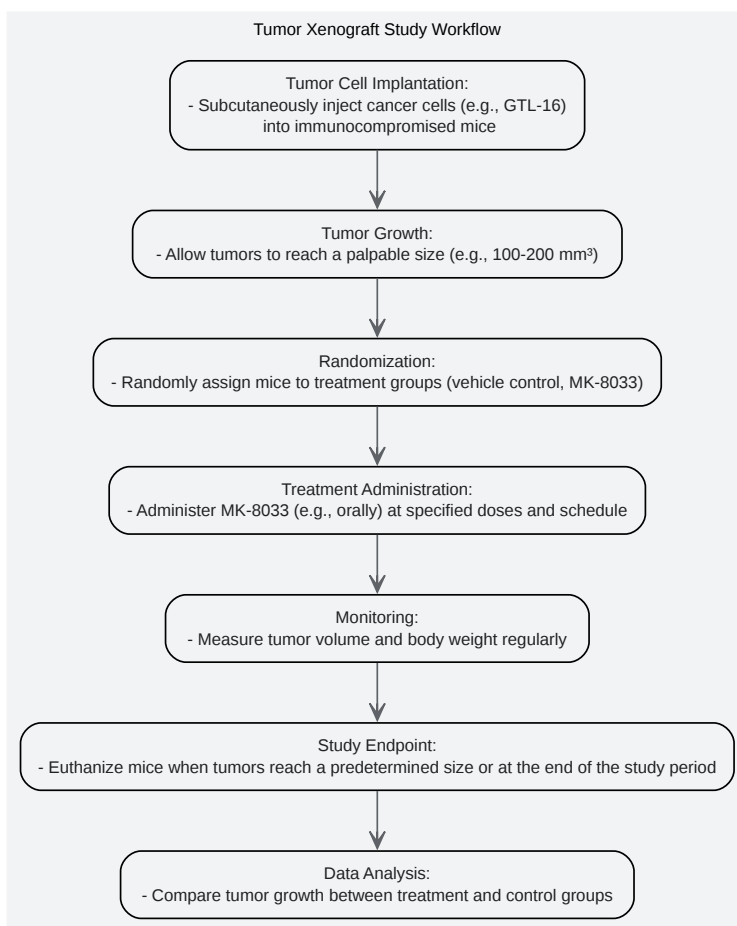
Methodology:

- **Cell Seeding:** Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of **MK-8033**.
- **Incubation:** The plate is incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **MK-8033** in a mouse xenograft model.



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Workflow for In Vivo Tumor Xenograft Study.

Methodology:

- **Cell Implantation:** A suspension of human cancer cells (e.g., GTL-16) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a specific size, at which point the mice are randomized into different treatment groups, including a vehicle control group and one or more **MK-8033** dose groups.
- **Drug Administration:** **MK-8033** is administered to the mice according to a predetermined schedule and route (e.g., oral gavage).
- **Monitoring:** Tumor size and body weight are measured regularly throughout the study.

- Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the **MK-8033**-treated groups to the vehicle control group.

Pharmacokinetics and Clinical Development

Pharmacokinetic studies in preclinical models have shown that **MK-8033** has moderate clearance and favorable oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of **MK-8033** in Preclinical Species

| Species | T _{1/2} (h) | Bioavailability (%) |
|---------|----------------------|---------------------|
| Rat | 0.8 | 35 |
| Dog | 3.1 | 33 |

MK-8033 advanced to a first-in-human Phase I clinical trial in patients with advanced solid tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the safety profile and preliminary clinical activity.

Table 5: Summary of Phase I Clinical Trial of **MK-8033**

| Parameter | Finding |
|---------------------------------|--|
| Maximum Tolerated Dose (MTD) | 750 mg twice daily[4] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia[4] |
| Most Frequent Toxicities | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%)[4] |
| Clinical Activity | One partial response and eight cases of stable disease were observed.[4] |

Despite being well-tolerated, further clinical development of **MK-8033** was discontinued due to limited clinical activity.[5]

Conclusion

MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models. While the compound was found to be safe and well-tolerated in a Phase I clinical trial, it exhibited limited clinical efficacy, leading to the cessation of its development. The information presented in this technical guide provides a comprehensive resource for researchers interested in the chemical and biological properties of **MK-8033** and its potential as a pharmacological tool for studying c-Met and Ron signaling.

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